UDP-6-sulfoquinovose
Description
Significance of Sulfoquinovose (SQ) in Global Biogeochemical Cycles
The immense scale of sulfoquinovose production, estimated at 10 billion tonnes annually, underscores its importance in global elemental cycles. researchgate.netfrontiersin.org
Sulfoquinovose is a major player in the global sulfur cycle, representing a significant reservoir of organosulfur in the biosphere. researchgate.netfrontiersin.orgillinois.edu The sulfur for SQ biosynthesis is derived from inorganic sulfate (B86663) in the environment. illinois.edu Photosynthetic organisms assimilate this sulfate and incorporate it into SQ. researchgate.net The subsequent degradation of SQ by bacteria, a process known as sulfoglycolysis, releases the sulfur back into the environment, often in the form of sulfite (B76179) or sulfate, thereby completing the cycle. whiterose.ac.ukfrontiersin.orgillinois.edu This microbial-mediated turnover is a crucial link in the marine sulfur cycle and terrestrial ecosystems. researchgate.netresearchgate.net
The degradation of the vast quantities of sulfoquinovose produced annually is a significant contributor to carbon cycling. whiterose.ac.ukfrontiersin.org Bacteria utilize SQ as a carbon and energy source for growth. illinois.eduportlandpress.com Through various sulfoglycolytic pathways, bacteria break down the six-carbon skeleton of SQ. whiterose.ac.uknih.gov Some of these pathways result in the complete utilization of the carbon atoms, while others metabolize a portion of the carbon and excrete the rest as sulfonated compounds that can be used by other microbes. whiterose.ac.ukfrontiersin.org This microbial consumption and processing of SQ-derived carbon are integral to the flow of carbon through ecosystems. nih.gov
Role in the Global Sulfur Cycle
Occurrence and Distribution of SQ and its Derivatives
Sulfoquinovose and its derivatives are most prominently found in organisms capable of photosynthesis. researchgate.netannualreviews.orgwikipedia.org
SQ is a ubiquitous component in the biomass of photosynthetic organisms, including plants, algae, and cyanobacteria. researchgate.netannualreviews.orgbiorxiv.org
The primary form in which sulfoquinovose is found in these organisms is as the polar headgroup of the sulfolipid sulfoquinovosyl diacylglycerol (SQDG). researchgate.netannualreviews.orgwikipedia.org SQDG is a major, non-phosphorous anionic lipid in photosynthetic membranes. oup.comannualreviews.org The synthesis of SQDG involves the transfer of the sulfoquinovose moiety from UDP-sulfoquinovose to a diacylglycerol backbone, a reaction catalyzed by SQDG synthase. oup.complos.orgwikipedia.org
| Organism Type | Primary Location of SQDG | Associated Photosynthetic Structures |
| Plants | Chloroplasts | Thylakoid Membranes researchgate.netannualreviews.org |
| Algae | Chloroplasts | Thylakoid Membranes researchgate.netannualreviews.org |
| Cyanobacteria | Cytoplasm | Photosynthetic (Thylakoid) Membranes researchgate.netoup.comannualreviews.org |
Association with Sulfoquinovosyl Diacylglycerol (SQDG)
Occurrence in Non-Photosynthetic Organisms
The activated form of sulfoquinovose, UDP-sulfoquinovose, is essential for its incorporation into glycoconjugates in certain archaea. nih.gov In the thermoacidophilic crenarchaeote Sulfolobus acidocaldarius, sulfoquinovose is a component of the complex N-linked glycans that decorate its surface (S)-layer glycoprotein (B1211001) and flagellin (B1172586) proteins. nih.govcore.ac.uk Specifically, the S-layer glycoprotein has been found to be N-glycosylated with a varied family of glycans, the largest of which includes 6-sulfoquinovose. nih.gov The cytochrome b558/566 from this archaeon also possesses a unique, highly branched N-linked hexasaccharide that contains 6-sulfoquinovose. ebi.ac.uknih.gov
The biosynthesis of these sulfo-glycans depends on the enzyme UDP-sulfoquinovose synthase, encoded by the agl3 gene in S. acidocaldarius. nih.govuniprot.org This enzyme catalyzes the formation of UDP-sulfoquinovose from UDP-D-glucose and sulfite. nih.govnih.govuniprot.org Deletion of the agl3 gene results in the absence of sulfoquinovose from the N-glycans, leading to a reduced trisaccharide structure. nih.gov This alteration highlights the importance of the sulfoquinovose modification, as cells lacking it show significantly lower growth rates at high salt concentrations, suggesting a role for the complete N-glycan in maintaining cell envelope stability in extreme environments. nih.gov
While UDP-6-sulfoquinovose is a key precursor for the sulfolipid SQDG, which is abundant in photosynthetic organisms, its presence is not exclusive to them. acs.organnualreviews.org Genes encoding UDP-sulfoquinovose synthase, the enzyme responsible for producing this compound, have been identified in various non-photosynthetic bacteria. nih.govuni-konstanz.de Consequently, SQDG has been detected in the membranes of some non-photosynthetic bacteria, including members of the Rhizobiaceae family and certain Gram-positive bacteria. biorxiv.org
The synthesis of this compound is the initial, conserved step in SQDG biosynthesis across different domains of life. biorxiv.org In bacteria like Agrobacterium tumefaciens, catabolism of sulfoquinovose is an important process. pnas.org Some pathogenic bacteria may utilize UDP-SQ to synthesize surface polysaccharides that help in evading host immune responses. The ability of various bacteria to metabolize sulfoquinovose, derived from this compound, underscores its significance in the global sulfur cycle. portlandpress.compnas.org
Presence in Archaeal N-Glycans (e.g., Sulfolobus acidocaldarius)
Structural Analogy to Glucose-6-Phosphate
A key aspect of the biochemistry of sulfoquinovose, the sugar moiety of this compound, is its structural resemblance to glucose-6-phosphate. portlandpress.comresearchgate.netresearchgate.net This analogy was noted soon after its discovery and has formed the basis for understanding its metabolic breakdown. researchgate.netresearchgate.net It is proposed that the degradation of sulfoquinovose proceeds through pathways analogous to classical glycolysis, a process termed "sulfoglycolysis". portlandpress.comresearchgate.netpnas.org
This structural similarity has led to the discovery of sulfoglycolytic pathways that mirror well-known glucose degradation routes. researchgate.netnih.gov For instance, researchers have identified bacterial degradation pathways for sulfoquinovose that are analogous to the Embden-Meyerhof-Parnas (EMP) pathway and the Entner-Doudoroff (ED) pathway. researchgate.netpnas.org In the sulfo-Entner-Doudoroff pathway observed in Pseudomonas putida, the reaction sequence for sulfoquinovose mirrors that of glucose-6-phosphate, involving analogous enzymes and intermediates. pnas.orgpnas.org This structural and metabolic parallel highlights a fascinating example of biochemical adaptation, where a sulfonated sugar is processed using a modified version of a central metabolic blueprint.
Research Findings on this compound
| Organism/System | Key Enzyme | Finding | Significance | Citations |
| Sulfolobus acidocaldarius | Agl3 (UDP-sulfoquinovose synthase) | This compound is the precursor for sulfoquinovose found in N-glycans on S-layer proteins. | The sulfo-glycan is important for cell envelope stability under high salt stress. | nih.govnih.gov |
| Non-photosynthetic Bacteria | UDP-sulfoquinovose synthase | Genes for the enzyme are found in various bacteria, enabling the synthesis of sulfolipids like SQDG. | Shows that sulfolipid synthesis is not restricted to photosynthetic organisms. | nih.govbiorxiv.org |
| Bacterial Catabolism | N/A | Sulfoquinovose is a structural analog of glucose-6-phosphate. | This analogy predicts that its degradation (sulfoglycolysis) mirrors classical glycolysis pathways (e.g., Entner-Doudoroff). | portlandpress.comresearchgate.netpnas.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24N2O19P2S |
|---|---|
Molecular Weight |
630.4 g/mol |
IUPAC Name |
[(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid |
InChI |
InChI=1S/C15H24N2O19P2S/c18-7-1-2-17(15(24)16-7)13-11(22)8(19)5(33-13)3-32-37(25,26)36-38(27,28)35-14-12(23)10(21)9(20)6(34-14)4-39(29,30)31/h1-2,5-6,8-14,19-23H,3-4H2,(H,25,26)(H,27,28)(H,16,18,24)(H,29,30,31)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 |
InChI Key |
FQANCGQCBCUSMI-JZMIEXBBSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CS(=O)(=O)O)O)O)O)O)O |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CS(=O)(=O)O)O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CS(=O)(=O)O)O)O)O)O)O |
Synonyms |
UDP-sulfoquinovose uridine diphosphate sulfoquinovose |
Origin of Product |
United States |
Biosynthesis of Udp 6 Sulfoquinovose
Enzymatic Pathway for UDP-6-Sulfoquinovose Synthesis
The synthesis of this compound from UDP-glucose and sulfite (B76179) is a complex enzymatic reaction. nih.govnih.govwikipedia.org This transformation is not a simple one-step addition but rather a sophisticated catalytic cycle involving oxidation, dehydration, enolization, and finally, the addition of a sulfite group. nih.govnih.govuniprot.org This intricate pathway ensures the precise formation of the C-S bond at the C6 position of the glucose moiety.
Role of UDP-Sulfoquinovose Synthase (SQD1/Agl3)
The key enzyme responsible for this biosynthetic pathway is UDP-sulfoquinovose synthase, with common examples being SQD1 from plants like Arabidopsis thaliana and Agl3 from archaea such as Sulfolobus acidocaldarius. nih.govnih.govnih.govebi.ac.uk These enzymes belong to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govpnas.orgnih.gov They catalyze the conversion of UDP-glucose and sulfite into this compound. nih.govwikipedia.orguniprot.orguniprot.org The deletion of the genes encoding these enzymes, such as agl3, has been shown to impair the synthesis of UDP-sulfoquinovose, confirming their essential role in this process. nih.govnih.gov
The catalytic mechanism of UDP-sulfoquinovose synthase is a multi-step process that proceeds through several key intermediates. nih.govpnas.orgnih.gov The entire reaction sequence occurs within the active site of the enzyme, which tightly binds the substrates and cofactors to facilitate the transformation.
The catalytic cycle initiates with the NAD+-dependent oxidation of the 4'-hydroxyl group of UDP-glucose. nih.govpnas.org This step, a hallmark of many SDR enzymes, results in the formation of a UDP-4-keto-glucose intermediate and NADH. nih.govmdpi.com The reaction involves a hydride transfer from the C4' of the glucose moiety to the NAD+ cofactor. pnas.org This initial oxidation is a critical prerequisite for the subsequent steps in the pathway. nih.govresearchgate.net
Following the initial oxidation, the enzyme facilitates a dehydration event. nih.govpnas.org Deuterium labeling studies have confirmed that the dehydration of UDP-glucose proceeds from the enol form of the UDP-4-keto-glucose intermediate. nih.govnih.gov This enolization creates a double bond, setting the stage for the subsequent addition of the sulfur-containing group. nih.govresearchgate.net In the absence of a sulfite donor, the reaction can lead to the formation of a UDP-d-glucose-5,6-ene intermediate. nih.govnih.gov
The final key step in the synthesis of this compound is the nucleophilic addition of sulfite at the C6 position of the sugar intermediate. nih.govpnas.orgscispace.com The enzyme positions the sulfite ion, derived from an as-yet-unidentified sulfur donor in vivo, to attack the electrophilic C6 of the UDP-4'-keto-glucose-5-ene intermediate. pnas.org This is followed by the reduction of the 4'-keto group, regenerating the hydroxyl group and the NAD+ cofactor. pnas.org
The activity of UDP-sulfoquinovose synthase is strictly dependent on the presence of NAD+ as a cofactor. nih.govpnas.orgnih.gov NAD+ is tightly bound to the enzyme, often within a characteristic Rossmann fold domain at the N-terminus. nih.govpnas.org It directly participates in the catalytic cycle by acting as a hydride acceptor during the initial oxidation of UDP-glucose and as a hydride donor in the final reduction step. nih.govpnas.org The cofactor remains bound to the enzyme throughout the reaction, participating in a concentration-dependent manner. nih.govnih.gov The crystal structure of SQD1 has revealed the intricate interactions between the enzyme, NAD+, and the UDP-glucose substrate, providing a structural basis for its cofactor dependence. pnas.org
| Enzyme/Organism | Optimal Temperature | Optimal pH |
| Agl3 (S. acidocaldarius) | 70°C | 6.5 - 7.5 |
| SQD1 (A. thaliana) | 30°C | 7.0 - 8.0 |
Dehydration and Enolization
Conserved Enzyme Features
The enzymes responsible for UDP-SQ synthesis, known as UDP-sulfoquinovose synthases (e.g., SQD1 in plants and Agl3 in archaea), are members of the short-chain dehydrogenase/reductase (SDR) superfamily. pnas.orgnih.govebi.ac.uk A defining characteristic of these enzymes is a bidomain structure. pnas.org The larger N-terminal domain features a classical Rossmann fold, a structural motif commonly associated with dinucleotide binding, which in this case binds the essential NAD+ cofactor. pnas.orgresearchgate.netresearchgate.net This domain is characterized by a seven-stranded parallel β-sheet connected by α-helices. pnas.org
A conserved glycine-rich sequence pattern, G-XX-G-XX-G, is found at the pyrophosphate binding site of the Rossmann fold in these enzymes, a variation from the more common G-XXX-G-X-G motif seen in other SDR enzymes. pnas.org Additionally, a characteristic catalytic triad (B1167595) of amino acids, often represented by a Y-XXX-K motif, is crucial for the enzyme's function. pnas.orgresearchgate.net For instance, in SQD1 from Arabidopsis thaliana, the catalytic triad is formed by Threonine-145, Tyrosine-182, and Lysine-186. researchgate.net These structural and sequence conservations underscore a shared evolutionary origin and a common mechanistic framework within this enzyme family. pnas.orgnih.gov
Substrates for this compound Synthesis
The biosynthesis of this compound utilizes two primary substrates: UDP-glucose and sulfite. wikipedia.org UDP-glucose, a common activated sugar donor in many metabolic pathways, provides the glucosyl backbone. oup.com Sulfite acts as the sulfur donor, leading to the formation of the distinctive C6-sulfonate group of sulfoquinovose. ebi.ac.ukwikipedia.org The reaction is catalyzed by UDP-sulfoquinovose synthase and is dependent on the presence of NAD+ as a cofactor. portlandpress.com The proposed mechanism involves an NAD+-dependent oxidation of UDP-glucose at the C4 position, followed by dehydration, enolization, and finally, the nucleophilic addition of sulfite. nih.gov
Genetic Basis of this compound Biosynthesis
The genetic machinery underlying the production of this compound has been identified and characterized in various organisms, revealing a conserved genetic basis for this essential pathway.
Identification and Characterization of SQD1/Agl3 Genes
The key gene responsible for UDP-SQ biosynthesis is designated as SQD1 in plants like Arabidopsis thaliana and as agl3 in archaea such as Sulfolobus acidocaldarius. nih.govnih.gov Identification of these genes was achieved through a combination of genetic complementation of mutants deficient in sulfolipid synthesis and by searching for sequence homologs of known UDP-sulfoquinovose synthases. nih.gov For example, the agl3 gene in S. acidocaldarius was identified due to its ~40% sequence identity to the eukaryotic sqd1 gene. nih.gov
Functional characterization of the proteins encoded by these genes has confirmed their role as UDP-sulfoquinovose synthases. Recombinant SQD1 and Agl3 proteins have been shown to catalyze the conversion of UDP-glucose and sulfite to UDP-sulfoquinovose in vitro. ebi.ac.uknih.gov Deletion of the agl3 gene in S. acidocaldarius resulted in the absence of sulfoquinovose in its S-layer glycoprotein (B1211001), confirming the gene's essential role in this pathway in vivo. nih.gov
Gene Clusters and Associated Enzymes
In many bacteria and archaea, the genes for UDP-sulfoquinovose biosynthesis are often found within organized gene clusters. nih.govillinois.edu In S. acidocaldarius, the agl3 gene is located in a cluster with other genes predicted to be involved in carbohydrate metabolism. nih.govnih.gov These include agl1, which is predicted to be a glycosyltransferase, and agl2, annotated as a pyrophosphorylase, which may be involved in the synthesis of UDP-glucose. nih.gov Another gene, agl4, located downstream of agl3, is a putative glucokinase that could phosphorylate glucose as an initial step. nih.gov Similarly, in some bacteria, gene clusters associated with sulfoquinovose degradation pathways also contain genes for transporters and regulatory proteins, highlighting the coordinated genetic control of sulfosugar metabolism. portlandpress.compnas.org
Regulation of Biosynthesis Pathways
The biosynthesis of this compound is a regulated process, ensuring that the production of sulfolipids is attuned to the metabolic needs of the cell, particularly in response to environmental cues.
Transcriptional Regulation
The expression of genes involved in UDP-SQ biosynthesis is subject to transcriptional control. A well-documented example is the regulation of the SQD1 gene in Arabidopsis thaliana in response to phosphate (B84403) availability. wikipedia.org Under conditions of phosphate starvation, the transcription of SQD1 is significantly induced. researchgate.net This upregulation is part of a broader adaptive response where the synthesis of sulfolipids (SQDG) increases to substitute for phospholipids (B1166683), particularly phosphatidylglycerol, in the thylakoid membranes, thereby conserving phosphate. pnas.orgresearchgate.net This response helps maintain the structural and functional integrity of the photosynthetic membranes under nutrient-limiting conditions. The transcription factor PHR1 has been identified as a key regulator that binds to the promoter of SQD1 and activates its expression during phosphate deprivation. researchgate.net
Environmental Influences (e.g., Phosphate Limitation)
The biosynthesis of this compound is significantly influenced by environmental conditions, most notably the availability of inorganic phosphate (Pi). pnas.orgnih.gov In photosynthetic organisms, including plants and bacteria, phosphate limitation triggers a strategic remodeling of membrane lipids to conserve this essential nutrient. annualreviews.orgfrontiersin.org Under such stress, organisms increase the synthesis of non-phosphorous lipids, such as the sulfolipid sulfoquinovosyl diacylglycerol (SQDG), to replace phospholipids in the thylakoid membranes. pnas.organnualreviews.org
This compensatory mechanism is driven by the upregulation of genes involved in sulfolipid biosynthesis. pnas.org Specifically, studies in Arabidopsis thaliana have shown that under phosphate-deprived conditions, the expression of the SQD1 gene increases. pnas.orgnih.gov This leads to a higher concentration of the SQD1 protein, which in turn boosts the production of its product, this compound, the essential precursor for SQDG synthesis. pnas.org The result is an increase in the relative amount of sulfolipid in the membranes, which helps maintain the necessary quantity of anionic lipids required for membrane stability and function while recycling scarce phosphate for other critical cellular processes like nucleic acid synthesis. pnas.organnualreviews.org This response is regulated by complex signaling pathways, with transcription factors like PHR1 playing a role in activating SQD1 expression during phosphate starvation. tandfonline.com
Effect of Phosphate Limitation on Sulfolipid Metabolism in Arabidopsis thaliana
| Condition | SQD1 Gene Expression | Relative SQDG Amount | Relative Phosphatidylglycerol Amount | Observed Outcome |
|---|---|---|---|---|
| Phosphate Sufficient | Baseline | Normal | Normal | Standard membrane lipid composition. |
| Phosphate Limitation | Increased | Increased | Decreased | Substitution of phospholipids with sulfolipids to conserve phosphate. pnas.orgnih.gov |
Compensation Mechanisms in Organisms Lacking Biosynthesis Pathways
Organisms that lack a functional this compound biosynthesis pathway, either naturally or due to genetic mutation, must employ alternative strategies to maintain cellular function, particularly under environmental stress. pnas.orgnih.gov Mutants of Arabidopsis thaliana and the alga Chlamydomonas reinhardtii with disruptions in the SQD1 gene are unable to produce this compound and, consequently, cannot synthesize sulfolipids. nih.govpublish.csiro.au
Under optimal growth conditions, the absence of sulfolipids often results in only subtle phenotypic changes, suggesting that these lipids are not essential for photosynthesis or growth when resources are plentiful. pnas.orgoup.com However, the importance of this pathway becomes evident under phosphate-limiting conditions. pnas.orgnih.gov Unlike wild-type organisms that substitute phospholipids with sulfolipids, these mutants cannot. pnas.org To compensate for the inability to produce the anionic sulfolipid, sulfolipid-deficient mutants retain higher levels of the anionic phospholipid, phosphatidylglycerol (PG), in their thylakoid membranes during phosphate starvation. pnas.orgresearchgate.net This response is interpreted as a mechanism to maintain the total amount of essential anionic lipids in the membrane, which is crucial for structural integrity and the function of photosynthetic protein complexes. pnas.org Nevertheless, this compensation is not perfect, and sulfolipid-deficient mutants often exhibit reduced growth compared to the wild type when starved for phosphate. pnas.orgnih.gov
In some bacteria, the complete absence of the sulfolipid pathway can be compensated for by other amphiphilic and anionic lipids in the cell envelope that can fulfill similar physical roles. nih.gov Furthermore, some photosynthetic organisms that naturally lack sulfolipids, such as the cyanobacterium Gloeobacter violaceus, simply have a different intrinsic membrane composition that is stable without this particular compound. researchgate.net
Metabolism and Degradation of Sulfoquinovose
Sulfoglycolytic Pathways
Bacteria employ several distinct pathways to degrade sulfoquinovose, many of which are analogous to the classical pathways of glucose metabolism. illinois.eduportlandpress.comnih.gov These sulfoglycolytic pathways result in the cleavage of the six-carbon SQ skeleton into two three-carbon fragments. whiterose.ac.uk One of these fragments is assimilated into the cell's central metabolism, while the other, a C3-organosulfonate, is typically excreted. wikipedia.orgwhiterose.ac.uk This strategy allows bacteria to derive energy and biosynthetic precursors from SQ without directly cleaving the stable carbon-sulfur bond. portlandpress.comwhiterose.ac.uk
The Sulfo-Embden-Meyerhof-Parnas (Sulfo-EMP) pathway is a key route for SQ degradation, particularly in Gram-negative bacteria like Escherichia coli. illinois.eduportlandpress.com This pathway is analogous to the classical Embden-Meyerhof-Parnas (EMP) pathway of glycolysis. illinois.eduwikipedia.org In this process, SQ is converted into dihydroxyacetone phosphate (B84403) (DHAP), which enters central metabolism, and a C3-organosulfonate, which is typically excreted from the cell. pnas.orgacs.org The growth yield on SQ via this pathway is about half that of glucose, reflecting the fact that only half of the carbon atoms from SQ are utilized by the cell. portlandpress.comscispace.com
The sulfo-EMP pathway is encoded by the inducible yih gene cluster and involves a series of specialized enzymes. portlandpress.comacs.org
YihS (SQ-sulfofructose isomerase): This enzyme catalyzes the initial step, the isomerization of sulfoquinovose (SQ) to 6-deoxy-6-sulfofructose (SF). illinois.edunih.gov YihS has been shown to also produce sulforhamnose (SR) as a transient intermediate. acs.orgnih.gov
YihV (SF kinase): Following isomerization, YihV phosphorylates SF to produce 6-deoxy-6-sulfofructose-1-phosphate (SFP). illinois.eduacs.org This step is a critical control point for the pathway, with YihV activity being modulated by various cellular metabolites. acs.orgnih.gov
YihT (SFP aldolase): This class I aldolase (B8822740) is responsible for the key carbon-carbon bond cleavage step, splitting SFP into dihydroxyacetone phosphate (DHAP) and sulfolactaldehyde (SLA). illinois.eduresearchgate.net The reaction proceeds through a Schiff base intermediate with an active site lysine (B10760008). researchgate.net
Finally, the enzyme SLA reductase (YihU) reduces SLA to 2,3-dihydroxypropanesulfonate (DHPS), which is then exported from the cell. whiterose.ac.ukacs.org
The sulfo-EMP pathway results in the formation of C3-organosulfonates that are excreted from the cell. wikipedia.orgpnas.org The primary product in E. coli is 2,3-dihydroxypropanesulfonate (DHPS). portlandpress.compnas.org This compound is formed by the NADH-dependent reduction of sulfolactaldehyde (SLA) by the enzyme YihU. whiterose.ac.ukfrontiersin.org The production of DHPS is a hallmark of the sulfo-EMP pathway, particularly in fermenting bacteria, as it serves as an electron sink to regenerate NAD+. frontiersin.orgpnas.org In some organisms and under certain conditions, SLA can be oxidized to 3-sulfolactate (SL) instead. portlandpress.comwikipedia.org The degradation of these excreted sulfonates, such as DHPS and SL, by other members of the microbial community is essential for the complete mineralization of the sulfur, closing the biogeochemical sulfur cycle. whiterose.ac.uknih.gov
The Sulfo-Entner-Doudoroff (Sulfo-ED) pathway represents another major strategy for sulfoquinovose degradation, first identified in Pseudomonas putida SQ1. wikipedia.orgpnas.org This pathway is analogous to the Entner-Doudoroff (ED) pathway for glucose metabolism and is prevalent in aerobic bacteria. pnas.orgoup.com It involves a series of oxidative steps that ultimately cleave the sulfonated sugar into pyruvate (B1213749), which enters central metabolism, and 3-sulfolactaldehyde (SLA), which is then converted to 3-sulfolactate (SL) and excreted. illinois.edupnas.org
The sulfo-ED pathway is characterized by a unique set of enzymes encoded within a single gene cluster. pnas.orgnih.gov The core steps of the pathway are:
SQ dehydrogenase: This NAD+-dependent enzyme oxidizes sulfoquinovose (SQ) to 6-deoxy-6-sulfogluconolactone (SGL). illinois.edupnas.org
SGL lactonase: The lactone ring of SGL is hydrolyzed by this enzyme to form 6-deoxy-6-sulfogluconate (SG). illinois.edunih.gov
SG dehydratase: SG is then dehydrated to yield 2-keto-3,6-dideoxy-6-sulfogluconate (KDSG). illinois.edupnas.org
KDSG aldolase: This aldolase cleaves KDSG into pyruvate and 3-sulfolactaldehyde (SLA). illinois.edupnas.org
SLA dehydrogenase: Finally, SLA is oxidized to 3-sulfolactate (SL) by an NAD(P)+-dependent dehydrogenase. pnas.org
The entire five-step conversion of SQ to SL and pyruvate has been reconstituted in vitro using recombinant enzymes. whiterose.ac.uk
A striking feature of the sulfo-ED pathway is the high specificity of its enzymes for their sulfonated substrates. whiterose.ac.ukpnas.org Studies have shown that the key enzymes—SQ dehydrogenase, SG dehydratase, and KDSG aldolase—are inactive on the corresponding phosphorylated intermediates of the classical Entner-Doudoroff pathway (glucose-6-phosphate, phosphogluconate, and keto-deoxy-phosphogluconate, respectively). whiterose.ac.ukpnas.org This specificity ensures that the sulfoglycolytic and glycolytic pathways operate independently, preventing metabolic interference. whiterose.ac.uk The molecular basis for this specificity lies in the ability of the enzymes' active sites to recognize and bind the sulfonate group of the substrates, distinguishing them from their phosphate-containing counterparts. whiterose.ac.uknih.gov This strict substrate specificity underscores the dedicated nature of the sulfo-ED pathway for the catabolism of sulfoquinovose. pnas.org
Key Enzymatic Steps and Intermediates (e.g., SQ dehydrogenase, SG dehydratase, KDSG aldolase)
Pentose (B10789219) Phosphate Pathway Analogues (Sulfo-TAL, Sulfo-TK)illinois.eduresearchgate.netportlandpress.comportlandpress.com
Two prominent sulfoglycolytic pathways are analogous to the pentose phosphate pathway (PPP), utilizing either a transaldolase or a transketolase to process a key intermediate. researchgate.netportlandpress.comportlandpress.comresearchgate.net These pathways allow bacteria to assimilate a portion of the carbon from sulfoquinovose while excreting the sulfur-containing moiety as a smaller organosulfonate. illinois.eduportlandpress.com
The sulfo-transaldolase (Sulfo-TAL) pathway, also known as the sulfofructose transaldolase (sulfo-SFT) pathway, is utilized by various bacteria, including gut-resident firmicutes and soil saprophytes. researchgate.netnih.govoup.com The pathway begins with the isomerization of sulfoquinovose (SQ) to its keto-isomer, sulfofructose (SF). illinois.edunih.govwhiterose.ac.uk The key step is catalyzed by the signature enzyme, SF transaldolase (SqvA or SftT), which recognizes SF as a substrate. illinois.eduwhiterose.ac.uk This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone (glycerone) unit from sulfofructose to an acceptor molecule, typically glyceraldehyde-3-phosphate (G3P). illinois.eduwhiterose.ac.ukwikipedia.org This reaction yields two products: the six-carbon sugar fructose-6-phosphate (B1210287) (F6P), which can directly enter central glycolysis, and the three-carbon organosulfonate, 3-sulfolactaldehyde (SLA). illinois.edunih.govwhiterose.ac.ukwikipedia.org The SLA is typically not metabolized further within this pathway but is either reduced to 2,3-dihydroxypropane-1-sulfonate (B1259476) (DHPS) or oxidized to sulfolactate (SL) before being excreted. whiterose.ac.ukwikipedia.orgfrontiersin.org
Identified in strictly anaerobic fermenting bacteria, the sulfo-transketolase (Sulfo-TK) pathway provides an alternative route analogous to the PPP. illinois.eduwikipedia.org Similar to the Sulfo-TAL pathway, the initial step involves the isomerization of SQ to sulfofructose (SF). wikipedia.orgfrontiersin.org The central reaction is catalyzed by a thiamine (B1217682) diphosphate-dependent sulfofructose transketolase. wikipedia.org This enzyme cleaves SF by transferring a two-carbon ketol moiety onto an acceptor molecule like glyceraldehyde-3-phosphate (G3P). illinois.eduwikipedia.orgfrontiersin.org This transfer results in the formation of xylulose-5-phosphate (Xu5P), an intermediate of the pentose phosphate pathway, and a four-carbon sulfonated sugar, 4-sulfoerythrose (SE). wikipedia.orgfrontiersin.org Unlike pathways that produce C3-sulfonates, the Sulfo-TK pathway ultimately leads to the excretion of C2-sulfonates, such as isethionate or sulfoacetate. illinois.eduportlandpress.comwikipedia.org Recent research has also identified a bifurcated pathway in Faecalicatena species that combines elements of both the Sulfo-TK and Sulfo-TAL pathways, producing both C2 and C3-sulfonate intermediates. frontiersin.orguni-konstanz.de
Interactive Table 1: Comparison of Pentose Phosphate Pathway Analogue Mechanisms
| Feature | Sulfo-Transaldolase (Sulfo-TAL) Pathway | Sulfo-Transketolase (Sulfo-TK) Pathway |
| Key Enzyme | Sulfofructose Transaldolase (SqvA/SftT) illinois.eduwhiterose.ac.uk | Sulfofructose Transketolase illinois.eduwikipedia.org |
| Initial Substrate | Sulfoquinovose (SQ) nih.gov | Sulfoquinovose (SQ) wikipedia.org |
| Key Intermediate | Sulfofructose (SF) nih.govwhiterose.ac.uk | Sulfofructose (SF) wikipedia.orgfrontiersin.org |
| Carbon Unit Transferred | C3 (Dihydroxyacetone) illinois.edunih.govwikipedia.org | C2 (Ketol) illinois.eduwikipedia.orgfrontiersin.org |
| Central Metabolism Product | Fructose-6-Phosphate (F6P) illinois.edunih.govwikipedia.org | Xylulose-5-Phosphate (Xu5P) illinois.eduwikipedia.orgfrontiersin.org |
| Excreted Sulfonate | C3: Sulfolactaldehyde (SLA), leading to DHPS or Sulfolactate whiterose.ac.ukwikipedia.org | C2: Isethionate or Sulfoacetate illinois.eduportlandpress.comwikipedia.org |
| Typical Organisms | Gut firmicutes, soil saprophytes researchgate.netnih.gov | Strict anaerobic fermenting bacteria illinois.edu |
Sulfo-Transaldolase (Sulfo-TAL) Pathway
Oxygenolytic C-S Cleavage Pathways (Non-Sulfoglycolytic)rsc.orgillinois.eduresearchgate.net
In contrast to sulfoglycolytic pathways that leave the C-S bond intact, some bacteria employ oxygenolytic pathways that directly break this stable bond. rsc.orgresearchgate.netresearchgate.net This strategy allows for the complete mineralization of sulfoquinovose, releasing both the carbon and sulfur constituents in forms that can be fully utilized by a single organism. rsc.orgwhiterose.ac.ukpnas.org
The Sulfo-Alkanesulfonate Monooxygenase (Sulfo-ASMO) pathway represents a direct route for SQ degradation found in certain aerobic bacteria, such as soil α-proteobacteria. illinois.eduresearchgate.net This pathway is notable because it results in the complete catabolism of all six carbon atoms of sulfoquinovose, along with the release of inorganic sulfite (B76179). portlandpress.compnas.orguniprot.org It is an oxygen-dependent process that bypasses the formation of sulfonated intermediates characteristic of sulfoglycolysis. illinois.eduportlandpress.com
The central catalytic step of the Sulfo-ASMO pathway is performed by a flavin-dependent sulfoquinovose monooxygenase, designated SquD. illinois.eduportlandpress.comuniprot.org SquD is part of a two-component enzyme system, closely related to other alkanesulfonate monooxygenases like SsuD from E. coli. researchgate.netresearchgate.net It requires a reduced flavin cofactor (FMNH₂), which is supplied by a separate NAD(P)H-dependent flavin reductase, often a homolog of SsuE. portlandpress.compnas.org The reductase uses NADH or NADPH to reduce FMN, which then serves as a substrate for the SquD monooxygenase. portlandpress.compnas.orgnih.gov SquD utilizes the reduced flavin and molecular oxygen (O₂) to catalyze the oxygenolytic cleavage of the stable C-S bond in sulfoquinovose. researchgate.netportlandpress.comresearchgate.net
The reaction catalyzed by SquD yields two products: inorganic sulfite (SO₃²⁻) and the aldehyde 6-dehydro-D-glucose (also known as 6-oxo-glucose). illinois.eduportlandpress.compnas.orguniprot.org The release of sulfite makes the sulfur immediately available for cellular processes. pnas.org The carbon skeleton is preserved in 6-dehydro-D-glucose, which is then acted upon by a second key enzyme in the pathway: an NAD(P)H-dependent 6-dehydroglucose reductase, named SquF. illinois.eduportlandpress.compnas.orguniprot.org SquF reduces the aldehyde group at the C6 position, converting 6-dehydro-D-glucose into D-glucose. portlandpress.compnas.orgnih.gov This newly formed glucose molecule can then enter central metabolic pathways like glycolysis or the pentose phosphate pathway, allowing the organism to harness all six carbon atoms from the original sulfoquinovose molecule for energy and biomass. rsc.orgresearchgate.netwikipedia.orgpnas.org
Interactive Table 2: Key Steps of the Sulfo-ASMO Pathway
| Step | Enzyme | Substrates | Products | Function |
| 1 | Flavin Reductase (SsuE homolog) | NAD(P)H, FMN | NAD(P)⁺, FMNH₂ | Regenerates the reduced flavin cofactor required by the monooxygenase. portlandpress.compnas.org |
| 2 | SQ Monooxygenase (SquD) | Sulfoquinovose (SQ), FMNH₂, O₂ | Sulfite (SO₃²⁻), 6-Dehydro-D-glucose, FMN | Catalyzes the key oxygenolytic C-S bond cleavage. illinois.eduportlandpress.compnas.orguniprot.org |
| 3 | 6-Dehydroglucose Reductase (SquF) | 6-Dehydro-D-glucose, NAD(P)H | D-Glucose, NAD(P)⁺ | Reduces the sugar aldehyde to glucose, enabling its entry into central metabolism. portlandpress.compnas.orguniprot.org |
Sulfo-Alkanesulfonate Monooxygenase (Sulfo-ASMO) Pathway
Role of Flavin-Dependent SQ Monooxygenase (SquD)
Metabolism of Sulfonate By-products
The initial breakdown of sulfoquinovose (SQ) by various bacterial pathways often results in the scission of its six-carbon skeleton. whiterose.ac.ukrsc.org This process typically yields a three-carbon fragment that can enter central metabolism for energy and carbon, and a separate three-carbon sulfonate by-product that is excreted. whiterose.ac.ukrsc.orgpnas.org The two most common sulfonate by-products generated are 2,3-dihydroxypropane-1-sulfonate (DHPS) and 3-sulfolactate (SL). pnas.orgacs.org For instance, the sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) pathway, utilized by bacteria like Escherichia coli, catabolizes SQ to produce DHPS. acs.orgfrontiersin.org In contrast, the sulfo-Entner-Doudoroff (sulfo-ED) pathway, found in organisms such as Pseudomonas putida SQ1, results in the excretion of SL. uni-konstanz.depnas.org These pathways allow the primary degrading organism to utilize only half of the carbon from the sulfoquinovose molecule. pnas.org
The complete breakdown of sulfoquinovose in the environment is often a collaborative effort involving multiple tiers of microorganisms. pnas.orgfrontiersin.org Organisms that perform the initial degradation of SQ, known as tier 1 organisms, excrete C3-organosulfonates like DHPS and SL. pnas.orgresearchgate.net These sulfonated intermediates are then utilized by a second group of specialized bacteria, or tier 2 organisms, which can process them further. pnas.orgoup.com This syntrophic, or cooperative, relationship allows for the complete assimilation of the carbon and sulfur from the original sulfoquinovose molecule within a microbial community. pnas.orgpnas.org For example, Klebsiella oxytoca can degrade SQ and excrete DHPS, which can then be completely degraded by Cupriavidus pinatubonensis. oup.com Similarly, the SL produced by Pseudomonas putida SQ1 can be fully metabolized by Paracoccus pantotrophus. oup.com This two-step degradation process has been observed in both aerobic and anaerobic bacterial consortia. frontiersin.orgoup.com
The final stage in the microbial degradation of sulfoquinovose-derived sulfonates is biomineralization, the conversion of the organic sulfur into inorganic forms. uni-konstanz.deresearchgate.netnih.gov The tier 2 bacteria that consume DHPS and SL possess enzymatic pathways to cleave the stable carbon-sulfur bond, releasing the sulfur as inorganic sulfite (SO₃²⁻). whiterose.ac.ukpnas.orgresearchgate.net This desulfonation step is crucial for closing the biogeochemical sulfur cycle. whiterose.ac.ukpnas.orgresearchgate.net Under aerobic conditions, the released sulfite is readily oxidized to sulfate (B86663) (SO₄²⁻), a form of sulfur that can be widely utilized by plants and other organisms. researchgate.netoup.com In anaerobic environments, sulfite can be used as an electron acceptor in respiration, leading to the production of hydrogen sulfide (B99878) (H₂S). frontiersin.org This entire process ensures that the sulfur sequestered in the vast annual production of sulfoquinovose is recycled and made available again in the biosphere. researchgate.netnih.gov
Further Degradation by Microbial Communities
Enzyme Activities in Degradation
The degradation of sulfoquinovose is initiated by specialized enzymes that can recognize and process this unique sulfosugar. researchgate.netresearchgate.net The gateway enzymes in many of these pathways are sulfoquinovosidases, which cleave sulfoquinovose from the larger sulfolipid molecules in which it is typically found. pnas.orgresearchgate.netresearchgate.net Following the release of free SQ, a variety of newly discovered enzymes, such as isomerases, kinases, aldolases, and dehydrogenases, act in sequence to break it down further, mirroring the steps of classical glycolysis. uni-konstanz.depnas.orgresearchgate.net
Sulfoquinovosidases (SQases) are specialized glycosidases responsible for hydrolyzing the glycosidic bond that links sulfoquinovose to an aglycone, such as in sulfoquinovosyl diacylglycerol (SQDG) or its deacylated form, sulfoquinovosyl glycerol (B35011) (SQGro). researchgate.netwikipedia.org These enzymes have been classified into two main glycoside hydrolase (GH) families based on their sequence and mechanism. wikipedia.orgacs.org
The first identified class of SQases belongs to the GH31 family . researchgate.netcazypedia.org A well-studied example is the YihQ enzyme from Escherichia coli. wikipedia.orgcazypedia.org These are classical retaining glycoside hydrolases. wikipedia.orgcazypedia.org
More recently, a new family of SQases, designated GH188 , was discovered in organisms that possess SQ degradation pathways but lack a gene for a GH31 SQase. acs.orgnih.gov These enzymes are fundamentally different as they are NAD⁺-dependent and operate via an oxidoreductive mechanism. acs.orgnih.govnih.gov GH188 SQases are widespread and have been identified in bacteria, archaea, and eukaryotes, including in important marine bacteria like those of the Roseobacter clade, highlighting their significant role in the marine sulfur cycle. acs.org
Sulfoquinovosidases exhibit high specificity for their substrates. nih.govresearchgate.net Enzymes from both the GH31 and GH188 families effectively cleave the glycosidic linkage of α-sulfoquinovosides. acs.orgcazypedia.org Structural and biochemical studies have revealed that their active sites contain specific residues positioned to recognize the unique sulfonate group of the sulfoquinovose moiety, distinguishing them from enzymes that act on other sugars like glucose. acs.orgnih.gov For example, the E. coli GH31 enzyme, EcYihQ, has key arginine, tryptophan, and tyrosine residues that interact with the sulfonate group. nih.gov
These enzymes show a strong preference for the D-gluco configuration and the C6-sulfonate of their substrate. researchgate.net When tested with analogues where the stereochemistry was altered (epimers like sulfofucoside or sulforhamnoside) or the sulfonate was replaced with a carboxylate (glucuronoside), no activity was detected. nih.govresearchgate.net An interesting feature of the NAD⁺-dependent GH188 family is its ability to cleave both α- and β-linked sulfoquinovosides, a broader specificity than the GH31 family, which is specific for α-glycosides. acs.org
Table 1: Kinetic Parameters of Sulfoquinovosidases This table displays the kinetic parameters for the hydrolysis of various substrates by sulfoquinovosidases from different families and organisms.
| Enzyme | Family | Organism | Substrate | k_cat (s⁻¹) | K_M (mM) | k_cat/K_M (M⁻¹s⁻¹) |
| AtSQase | GH31 | Agrobacterium tumefaciens | PNPSQ | 22.3 ± 0.6 | 0.21 ± 0.03 | (1.1 ± 0.1) × 10⁵ |
| FlSqgA | GH188 | Flavobacterium sp. AK02 | α-PNPSQ | 0.025 ± 0.002 | 2.9 ± 0.8 | 12 ± 1 |
| FlSqgA | GH188 | Flavobacterium sp. AK02 | β-PNPSQ | 0.014 ± 0.002 | 1.7 ± 0.6 | 8 ± 1 |
| FlSqgA | GH188 | Flavobacterium sp. AK02 | SQGro | 0.24 ± 0.02 | 3.7 ± 0.9 | 70 ± 20 |
Data sourced from multiple studies. acs.orgacs.orgresearchgate.net PNPSQ refers to 4-nitrophenyl α-D-sulfoquinovoside, α-PNPSQ and β-PNPSQ are the alpha and beta anomers of 4-nitrophenyl sulfoquinovoside, and SQGro is sulfoquinovosyl glycerol.
The GH188 family of sulfoquinovosidases employs a novel hydrolysis mechanism that is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). acs.orgnih.gov Unlike the classical acid/base-catalyzed, double-displacement mechanism of GH31 enzymes, GH188 enzymes use an oxidoreductive process that results in a net hydrolysis of the glycosidic bond. acs.org
The proposed mechanism involves the following key steps:
The enzyme binds the sulfoquinovoside substrate and the NAD⁺ cofactor.
The C3-hydroxyl group of the sulfoquinovose moiety is transiently oxidized to a ketone by NAD⁺, which is reduced to NADH. acs.orgnih.gov
This oxidation facilitates the cleavage of the glycosidic bond.
A water molecule attacks, and the C3-ketone is subsequently reduced back to a hydroxyl group by the enzyme-bound NADH, regenerating NAD⁺ for the next catalytic cycle. acs.org
This mechanism, involving transient oxidation, is distinct from typical glycosidase mechanisms and allows the enzyme to act on both α- and β-anomers. acs.org This catalytic strategy is analogous to that seen in other NAD⁺-dependent enzymes like those in the GH109 family. acs.org
Substrate Specificity and Glycosidic Bond Cleavage
Mutarotase (B13386317) Activity
The interconversion of the anomers of sulfoquinovose (SQ) is a crucial step in its metabolism. The uncatalyzed rate of mutarotation, the process of converting between α and β anomers, is notably slow for sulfoquinovose, with a reported half-life of approximately 299 to 300 minutes. wikipedia.orgportlandpress.comwhiterose.ac.uk This slow spontaneous conversion necessitates enzymatic catalysis to support efficient metabolic flux.
Gene clusters associated with sulfoglycolysis, particularly the sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) and sulfo-Entner-Doudoroff (sulfo-ED) pathways, frequently contain a gene annotated as an aldose-1-epimerase or mutarotase. whiterose.ac.uknih.gov In Escherichia coli, this gene is identified as yihR. portlandpress.comnih.gov Studies have shown that expression of this gene is upregulated when bacteria are grown on sulfoquinovose. nih.gov
Biochemical characterization has confirmed the function of these gene products. The homolog from the sulfo-ED operon of Herbaspirillum seropedicaea, designated HsSQM, was overexpressed and demonstrated to possess sulfoquinovose mutarotase activity. nih.gov This was the first direct confirmation of this enzymatic function. The analysis was conducted using nuclear magnetic resonance (NMR) exchange spectroscopy, which allows for the monitoring of the chemical exchange between the two anomers at equilibrium. nih.gov Sequence analysis and structural modeling of these enzymes reveal mutarotase-like active sites with conserved catalytic residues, further supporting their function. nih.gov The enzyme YihR from E. coli is believed to isomerize the α-anomer of SQ, produced by the action of sulfoquinovosidase (YihQ), to the β-anomer, which then enters the downstream pathway. portlandpress.com
| Enzyme | Organism | Gene | Function | Supporting Evidence |
| Sulfoquinovose Mutarotase | Escherichia coli | yihR (or squR) | Catalyzes the interconversion of α- and β-sulfoquinovose. | Upregulated during growth on SQ; part of the sulfo-EMP gene cluster. portlandpress.comwhiterose.ac.uknih.govunam.mx |
| Sulfoquinovose Mutarotase | Herbaspirillum seropedicaea | HsSQM | Confirmed SQ mutarotase activity. | Demonstrated via NMR exchange spectroscopy. nih.gov |
| Sulfoquinovose Mutarotase | Pseudomonas putida | PpSQ1_00415 | Putative SQ mutarotase. | Annotated as an aldose-1-epimerase in the sulfo-ED operon. nih.gov |
Other Degradative Enzymes (e.g., Dehydrogenases, Aldolases, Reductases)
Beyond the initial isomerization and phosphorylation, the degradation of sulfoquinovose involves a variety of enzymes that execute key oxidative, cleavage, and reductive steps. These enzymes are integral to the different sulfoglycolytic pathways identified in bacteria.
Dehydrogenases:
NAD(P)+-dependent 3-sulfolactaldehyde (SLA) dehydrogenase: This enzyme oxidizes 3-sulfolactaldehyde to 3-sulfolactate (SL). In the sulfo-ED pathway of Pseudomonas putida SQ1, this is a key step, converting the aldehyde intermediate into a more stable sulfonate product. pnas.org A similar enzyme, SlaB, is found in Desulfovibrio sp. strain DF1, where it oxidizes SLA as part of the anaerobic degradation of 2,3-dihydroxypropane-1-sulfonate (DHPS). frontiersin.org The SLA dehydrogenase RlGabD from Rhizobium leguminosarum has been shown to use both NAD+ and NADP+ as cofactors. rsc.org
NAD+-dependent 2,3-dihydroxypropane-1-sulfonate (DHPS) dehydrogenases: In some aerobic pathways, DHPS is oxidized to (R)-sulfolactate via two sequential dehydrogenase reactions. pnas.org For instance, in Desulfovibrio sp. strain DF1, DhpA and SlaB, two NAD+-dependent dehydrogenases, are responsible for the oxidation of DHPS to 3-sulfolactate. frontiersin.org
Aldolases:
6-deoxy-6-sulfofructose-1-phosphate (SFP) aldolase: A key enzyme in the sulfo-EMP pathway, this aldolase cleaves SFP into dihydroxyacetone phosphate (DHAP) and 3-sulfolactaldehyde (SLA). frontiersin.org The DHAP enters central metabolism for energy generation. frontiersin.orgpnas.org In E. coli, this enzyme is YihT. frontiersin.org
2-keto-3,6-deoxy-6-sulfogluconate (KDSG) aldolase: This enzyme is central to the sulfo-ED pathway. It cleaves KDSG into pyruvate and SLA. portlandpress.compnas.org The pyruvate can then be utilized by the organism for growth. pnas.org
Reductases:
NADH-dependent 3-sulfolactaldehyde (SLA) reductase: In fermentative pathways, such as that found in E. coli under anaerobic conditions, SLA is not oxidized but is instead reduced to 2,3-dihydroxypropane-1-sulfonate (DHPS). frontiersin.orgasm.org This reaction, catalyzed by the reductase YihU, serves as a mechanism to consume NADH generated during glycolysis. frontiersin.orgasm.org The resulting DHPS is then typically excreted from the cell. frontiersin.orgpnas.org
| Enzyme Type | Enzyme Name/Function | Pathway Association | Substrate → Product | Example Organism(s) |
| Dehydrogenase | SLA dehydrogenase | sulfo-ED, Anaerobic DHPS degradation | 3-Sulfolactaldehyde → 3-Sulfolactate | Pseudomonas putida SQ1, Desulfovibrio sp. DF1, Rhizobium leguminosarum pnas.orgfrontiersin.orgrsc.org |
| Dehydrogenase | DHPS dehydrogenase | Aerobic DHPS degradation | DHPS → 3-Sulfolactaldehyde → 3-Sulfolactate | Desulfovibrio sp. DF1 frontiersin.org |
| Aldolase | SFP aldolase (YihT) | sulfo-EMP | Sulfofructose-1-phosphate → DHAP + 3-Sulfolactaldehyde | Escherichia coli frontiersin.org |
| Aldolase | KDSG aldolase | sulfo-ED | 2-keto-3,6-deoxy-6-sulfogluconate → Pyruvate + 3-Sulfolactaldehyde | Pseudomonas putida SQ1 portlandpress.compnas.org |
| Reductase | SLA reductase (YihU) | sulfo-EMP (anaerobic) | 3-Sulfolactaldehyde → 2,3-Dihydroxypropane-1-sulfonate | Escherichia coli frontiersin.org |
Comparative Microbial Metabolism of Sulfoquinovose
Diversity of Pathways Across Bacterial Species
The bacterial degradation of sulfoquinovose is not monolithic; rather, it is characterized by an unexpected diversity of catabolic strategies. researchgate.netnih.gov These pathways, collectively termed sulfoglycolysis, often parallel the canonical pathways of glucose metabolism. researchgate.netnih.gov At least four distinct sulfoglycolytic pathways have been identified, in addition to non-sulfoglycolytic mechanisms. asm.orgfrontiersin.orgresearchgate.net
Sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) Pathway: Analogous to the EMP pathway of glycolysis, this route is found in Escherichia coli and other Enterobacteria. researchgate.netfrontiersin.org It involves the cleavage of sulfofructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and 3-sulfolactaldehyde (SLA). frontiersin.orgpnas.org The DHAP is funneled into central metabolism, while the SLA is typically reduced to DHPS and excreted. frontiersin.orgpnas.org
Sulfo-Entner-Doudoroff (sulfo-ED) Pathway: First described in Pseudomonas putida, this pathway mirrors the classic ED pathway. researchgate.netfrontiersin.org It proceeds via the cleavage of 2-keto-3,6-deoxy-6-sulfogluconate (KDSG) to yield pyruvate and SLA. portlandpress.compnas.org The pyruvate serves as a carbon and energy source, while the SLA is oxidized to sulfolactate. pnas.org
Sulfo-Transaldolase (sulfo-TAL) Pathway: This pathway utilizes a 6-deoxy-6-sulfofructose transaldolase, analogous to reactions in the pentose phosphate pathway. researchgate.netfrontiersin.org It has been identified in both aerobic bacteria like Bacillus species and anaerobic bacteria such as Clostridium symbiosum and Eubacterium rectale. asm.orgoup.com
Sulfo-Transketolase (sulfo-TK) Pathway: Also analogous to the pentose phosphate pathway, this mechanism involves two successive transketolase-catalyzed cleavage reactions. asm.orgresearchgate.net This pathway is notable because it mobilizes four of the six carbons from SQ, generating a C2 sulfonate byproduct, sulfoacetaldehyde, which can be reduced to isethionate or oxidized to sulfoacetate. asm.org A variant of this pathway producing sulfoacetate was identified in an Acholeplasma sp. asm.org
Non-sulfoglycolytic Pathways: Some bacteria employ a direct desulfonation strategy. This involves an initial oxygenolytic cleavage of the carbon-sulfur bond by an alkanesulfonate monooxygenase (sulfo-ASMO) or dioxygenase homolog, releasing sulfite and generating 6-dehydroglucose, which can then enter standard glycolysis. researchgate.netfrontiersin.orgresearchgate.net
Anaerobic Degradation Pathways
Under anaerobic conditions, the degradation of sulfoquinovose takes on distinct characteristics, often involving fermentation and cross-feeding between different bacterial species. A prominent example is the anaerobic metabolism of SQ by Escherichia coli. frontiersin.orgphys.org In the absence of oxygen, E. coli ferments SQ via the sulfo-EMP pathway, producing succinate, acetate, formate, and the C3-organosulfonate 2,3-dihydroxypropane-1-sulfonate (DHPS). frontiersin.org The reduction of the intermediate 3-sulfolactaldehyde to DHPS acts as an electron sink, balancing the cell's redox state during fermentation. frontiersin.orgasm.org
The excreted DHPS does not accumulate in the environment but becomes a substrate for other anaerobic bacteria, particularly sulfate- and sulfite-reducing bacteria (SSRB). frontiersin.orgoup.com A laboratory co-culture model using E. coli K-12 and a DHPS-degrading Desulfovibrio sp. (strain DF1) demonstrated a two-tier anaerobic degradation process. frontiersin.org
Tier 1: E. coli ferments SQ to DHPS and other organic acids. frontiersin.org
Tier 2: Desulfovibrio sp. DF1 utilizes the DHPS. It oxidizes DHPS to 3-sulfolactate, which is then cleaved by a lyase into pyruvate and sulfite. frontiersin.org The pyruvate is fermented to acetate, while the sulfite is used as a terminal electron acceptor in anaerobic respiration, being reduced to hydrogen sulfide (H₂S). frontiersin.org
This anaerobic pathway represents a novel link in the biogeochemical sulfur cycle, converting the sulfur from a plant-derived sugar into toxic H₂S. frontiersin.orgphys.org Similar cross-feeding interactions have been described in the human gut, where Eubacterium rectale degrades SQ to DHPS, which is then consumed by Bilophila wadsworthia to produce H₂S. oup.com
Metabolic Remodeling During Sulfoglycolysis
When bacteria such as Escherichia coli switch from utilizing glucose to sulfoquinovose, they undergo significant metabolic remodeling. biorxiv.orgasm.org This adaptation is necessary because the sulfo-EMP pathway, used by E. coli, only channels half of the sugar's carbons (as DHAP) into central metabolism, while the other half is excreted as a sulfonated C3 compound (DHPS). biorxiv.orgnih.gov
Comparative metabolomic studies have revealed several key adjustments:
Activation of Gluconeogenesis: Growth on SQ is associated with a diversion of triose-phosphates, like DHAP, upwards towards the synthesis of sugar phosphates. biorxiv.orgasm.orgresearchgate.net This indicates that gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) and lower glycolysis operate simultaneously.
Accumulation of Storage Carbohydrates: A notable consequence of this metabolic shift is the unexpected accumulation of storage carbohydrates like trehalose (B1683222) and glycogen. biorxiv.orgasm.org This suggests that the carbon entering from SQ is redirected to build up energy reserves. Upon depletion of SQ and entry into the stationary phase, E. coli begins to utilize this stored glycogen, indicating a reversal of the metabolic flux back towards glycolysis. biorxiv.orgnih.gov
Changes in Central Carbon Metabolism: The switch to sulfoglycolysis causes global changes throughout central metabolism. biorxiv.orgasm.org Metabolite profiling shows reduced carbon flux into the tricarboxylic acid (TCA) cycle and downstream pathways. asm.orgnih.gov Perturbations are also observed in the pentose phosphate pathway (PPP), as well as in polyamine, pyrimidine, and various amino acid metabolic pathways. biorxiv.orgasm.org This comprehensive remodeling highlights the profound metabolic consequences for a microbe growing on this abundant sulfosugar. asm.orgnih.gov
Biological Roles and Physiological Significance of Udp 6 Sulfoquinovose
Precursor for Sulfolipid Biosynthesis (SQDG)
UDP-SQ is primarily recognized as the essential precursor for the biosynthesis of sulfoquinovosyl diacylglycerol (SQDG), a type of sulfolipid. annualreviews.org The synthesis of UDP-SQ is catalyzed by the enzyme UDP-sulfoquinovose synthase (SQD1 in plants, SqdB in bacteria), which converts UDP-glucose and sulfite (B76179) into UDP-SQ. wikipedia.orguniprot.orguniprot.orgontosight.aiebi.ac.uk The sulfoquinovose moiety is then transferred from UDP-SQ to a diacylglycerol (DAG) backbone by the enzyme SQDG synthase (SQD2 or SqdX). oup.compnas.org This process is fundamental for the production of SQDG in a wide range of organisms.
Adaptation to Phosphate (B84403) Limitation
Organisms have developed adaptive mechanisms to cope with nutrient-limited environments. One such adaptation involves the substitution of phospholipids (B1166683) with non-phosphorous lipids under phosphate-limiting conditions. nih.govasm.org In plants and many photosynthetic bacteria, the synthesis of SQDG from UDP-SQ is upregulated during phosphate starvation. pnas.orgnih.gov This allows the organism to replace phosphatidylglycerol (PG), a phosphate-containing lipid, with SQDG, thereby conserving phosphate for other essential cellular processes like nucleic acid synthesis. pnas.orgnih.gov Studies on Arabidopsis thaliana and various bacteria have demonstrated that mutants unable to synthesize SQDG exhibit impaired growth under phosphate-limiting conditions, highlighting the critical role of the UDP-SQ to SQDG pathway in this adaptation. pnas.orgnih.gov
Involvement in N-Glycosylation Pathways (e.g., Sulfolobus acidocaldarius)
Beyond its role in lipid biosynthesis, UDP-SQ is also a key player in protein N-glycosylation in certain archaea. In the thermoacidophilic crenarchaeote Sulfolobus acidocaldarius, the surface layer (S-layer) glycoprotein (B1211001) and flagellin (B1172586) proteins are modified with complex N-linked glycans that contain 6-sulfoquinovose. nih.govnih.govacs.org The biosynthesis of these glycans requires UDP-SQ as the donor of the sulfoquinovose sugar. nih.govnih.gov The enzyme responsible for UDP-SQ synthesis in this organism is Agl3, a homolog of the bacterial SqdB and eukaryotic SQD1. nih.govnih.gov Deletion of the agl3 gene results in the absence of sulfoquinovose from the N-glycans, leading to a reduced molecular mass of the glycoproteins and impaired growth at high salt concentrations, underscoring the importance of this UDP-SQ dependent modification for cell envelope stability. nih.govebi.ac.uk
Interactions with Glycosyltransferases (e.g., MDGs)
The transfer of the sulfoquinovose moiety from UDP-SQ to an acceptor molecule is mediated by glycosyltransferases. For instance, in the diatom Thalassiosira weissflogii, UDP-SQ interacts with membrane-bound glycosyltransferases (MDGs). Structural analyses suggest that the sulfonate group of UDP-SQ is crucial for these interactions, likely forming electrostatic bonds with positively charged amino acid residues like arginine or lysine (B10760008) within the active site of the MDG proteins. This specific interaction distinguishes it from non-sulfonated UDP-sugars, which primarily rely on hydrogen bonding.
Contributions to Carbon and Sulfur Biogeochemical Cycles
The production and subsequent degradation of SQDG, which originates from UDP-SQ, are significant contributors to the global carbon and sulfur biogeochemical cycles. portlandpress.combiorxiv.org Photosynthetic organisms produce an estimated 10 billion tonnes of sulfoquinovose annually in the form of SQDG. biorxiv.org When these organisms die and decompose, the sulfoquinovose is released and becomes a carbon and sulfur source for heterotrophic bacteria in the environment. whiterose.ac.ukresearchgate.net These bacteria have evolved specialized catabolic pathways, often referred to as "sulfoglycolysis," to break down sulfoquinovose, thereby recycling these essential elements back into the ecosystem. whiterose.ac.ukresearchgate.net This microbial degradation completes the sulfur cycle by returning the sulfonate sulfur to inorganic forms. researchgate.net
Research Methodologies and Approaches
Analytical Techniques for Detection and Quantification
Accurate detection and quantification of UDP-6-sulfoquinovose in biological samples are fundamental to understanding its role in cellular processes. Researchers utilize highly sensitive and specific analytical methods to achieve this.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of this compound. This method offers high specificity and sensitivity, allowing for the separation and identification of the compound from complex biological matrices.
In a typical LC-MS workflow, a liquid chromatograph separates the components of a sample, which are then introduced into a mass spectrometer for detection and quantification. For instance, an Agilent 1100 HPLC system coupled with an LCQ ion trap mass spectrometer has been successfully used for the analysis of this compound and its related metabolites. pnas.org To enhance separation, specialized columns like the ZIC-HILIC column are employed. pnas.org Furthermore, triple quadrupole mass spectrometers operating in multiple reaction monitoring mode provide excellent sensitivity, with limits of detection for related UDP-sugars reaching as low as 0.50 ng·mL⁻¹. researchgate.net To minimize degradation and interference from the sample matrix, tissue homogenization in acidic methanol (B129727) followed by solid-phase extraction (SPE) is often performed.
Isotopic Labeling Experiments (e.g., 13C-NMR, 35S-sulfate)
Isotopic labeling is a crucial technique for tracing the metabolic fate of precursors into this compound and subsequent sulfolipids. This approach provides definitive evidence for biosynthetic pathways and allows for the quantification of metabolic fluxes.
¹³C-NMR: Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is used to track the incorporation of ¹³C-labeled precursors, such as [U-¹³C]glucose, into this compound and its derivatives. nih.govebi.ac.uk By analyzing the ¹³C-NMR spectra of metabolites extracted from cells grown on ¹³C-labeled substrates, researchers can identify the specific carbon atoms that are incorporated, thereby elucidating the metabolic pathways. nih.govebi.ac.uk For example, in the absence of a sulfur donor, the conversion of UDP-D-glucose by the enzyme Agl3 was shown to produce UDP-D-glucose-5,6-ene, the structure of which was confirmed using ¹H and ¹³C-NMR spectroscopy. nih.gov
³⁵S-sulfate: The use of radioactive ³⁵S-sulfate is a common method to specifically label sulfur-containing compounds like this compound and sulfolipids. nih.govplos.org Cells are grown in a medium containing [³⁵S]sulfate, and the incorporation of the radioisotope into various molecules is monitored over time. nih.govplos.org For example, in a sulfolipid-deficient mutant of Rhodobacter sphaeroides, the accumulation of a water-soluble ³⁵S-labeled compound was observed, which was subsequently identified as UDP-sulfoquinovose. nih.gov This technique has also been instrumental in demonstrating that chloroplasts can synthesize sulfoquinovosyldiacylglycerol (SQDG) from labeled sulfate (B86663). oup.com
Enzymatic Assays and Kinetic Characterization
Understanding the enzymes that synthesize and utilize this compound is critical. Enzymatic assays and kinetic studies provide insights into reaction mechanisms, substrate preferences, and regulatory properties of these enzymes.
In vitro Reconstitution of Pathways
The in vitro reconstitution of biosynthetic pathways allows for the detailed study of enzymatic reactions in a controlled environment, free from the complexity of the cellular milieu. This approach involves purifying the necessary enzymes and substrates and combining them in a test tube to observe the reaction.
A prime example is the reconstitution of the this compound biosynthesis pathway. The enzyme UDP-sulfoquinovose synthase (SQD1 in plants, Agl3 in archaea) has been expressed recombinantly and purified. pnas.orgnih.gov By incubating the purified enzyme with its substrates, UDP-glucose and sulfite (B76179), the formation of this compound can be directly observed and quantified using techniques like HPLC. nih.gov This method has been used to confirm the function of SQD1 from Arabidopsis thaliana and Agl3 from Sulfolobus acidocaldarius. ebi.ac.uknih.gov Furthermore, the entire five-step Entner–Doudoroff pathway for sulfoquinovose degradation in Pseudomonas putida SQ1 was reconstituted in vitro using heterologously produced enzymes, with intermediates identified by HPLC-MS analysis. pnas.org
Optimization of Reaction Conditions
To accurately characterize enzyme kinetics and for potential biotechnological applications, it is necessary to determine the optimal reaction conditions, such as pH and temperature.
The optimal pH for UDP-sulfoquinovose synthase activity varies depending on the organism. The enzyme from Arabidopsis thaliana (AtSQD1) has a pH optimum between 7.5 and 9.5, while the spinach homolog (SoSQD1) functions best at a pH of 8.0-8.5. uniprot.orguniprot.org In contrast, the thermostable Agl3 enzyme from the archaeon Sulfolobus acidocaldarius has a pH optimum of 6.5-7.5. Temperature optima also differ significantly, with AtSQD1 preferring 30°C and Agl3 showing maximal activity at 70°C. It has also been noted that sulfite concentrations above 100 µM can inhibit the reaction catalyzed by AtSQD1. uniprot.org
| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) | Additional Notes |
| AtSQD1 | Arabidopsis thaliana | 7.5 - 9.5 | 30 | Inhibited by sulfite concentrations >100 µM. uniprot.org |
| SoSQD1 | Spinacia oleracea (Spinach) | 8.0 - 8.5 | Not specified | K_M for UDP-glucose is 60 µM; K_M for sulfite is 5 µM. uniprot.org |
| Agl3 | Sulfolobus acidocaldarius | 6.5 - 7.5 | 70 | Thermostable enzyme. |
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques have been fundamental in identifying the genes and enzymes responsible for UDP-SQ synthesis and in understanding their roles within the broader metabolic network.
The journey to understand UDP-SQ biosynthesis began with the identification of the genes encoding the necessary enzymes. In the plant Arabidopsis thaliana, the gene ortholog to the bacterial sqdB gene, named SQD1, was isolated and subsequently expressed in Escherichia coli. pnas.org This gene is essential for the biosynthesis of sulfoquinovosyldiacylglycerol (SQDG), the final sulfolipid product. pnas.org The product of the SQD1 gene, UDP-sulfoquinovose synthase, is responsible for converting UDP-glucose and sulfite into UDP-SQ. uniprot.organnualreviews.org
In the green alga Chlamydomonas reinhardtii, a cDNA clone was identified that showed significant sequence similarity to known UDP-sulfoquinovose synthases. semanticscholar.org The introduction of this cDNA into a cyanobacterial mutant lacking the UDP-sulfoquinovose synthase gene restored its ability to produce SQDG, confirming the function of the cloned gene, which was designated SQD1. semanticscholar.orgnih.gov This gene was found to exist as a single copy with 14 exons on the C. reinhardtii genome. semanticscholar.orgnih.gov
In the thermoacidophilic archaeon Sulfolobus acidocaldarius, a gene cluster involved in sulfoquinovose biosynthesis was identified. nih.govnih.govresearchgate.net A BLAST search using known bacterial sqdB or eukaryotic sqd1 gene sequences against the S. acidocaldarius genome revealed a homologous gene, agl3 (Saci0423), with approximately 40% sequence identity. nih.gov This gene is part of a cluster that includes other genes potentially involved in the pathway, such as agl1 (predicted glycosyltransferase) and agl2 (predicted dTDP-glucose pyrophosphorylase). nih.gov The identification of these gene clusters provides a more comprehensive view of the entire biosynthetic pathway. nih.gov
Further research in photosynthetic bacteria like Rhodobacter sphaeroides led to the isolation of three genes involved in sulfolipid biosynthesis. nih.gov Two of these genes flank an open reading frame predicted to encode a glycosyltransferase, which was later identified as a new gene, sqdD. nih.gov
The following table summarizes the key genes identified in UDP-SQ biosynthesis across different organisms.
| Gene | Organism | Encoded Protein | Function |
| SQD1 | Arabidopsis thaliana | UDP-sulfoquinovose synthase | Converts UDP-glucose and sulfite to UDP-SQ. uniprot.organnualreviews.org |
| SQD1 | Chlamydomonas reinhardtii | UDP-sulfoquinovose synthase | Restores SQDG synthesis in mutants. semanticscholar.orgnih.gov |
| agl3 | Sulfolobus acidocaldarius | UDP-sulfoquinovose synthase | Essential for N-glycan assembly. nih.govnih.govresearchgate.net |
| sqdD | Rhodobacter sphaeroides | Sulfoquinovosyltransferase | Catalyzes the final step of sulfolipid biosynthesis. nih.gov |
Mutational analysis has been a powerful tool to confirm the function of identified genes. In S. acidocaldarius, a markerless in-frame deletion of the agl3 gene was created. nih.govnih.govresearchgate.net This deletion resulted in a decreased molecular mass of the S-layer glycoprotein (B1211001) SlaA and the flagellin (B1172586) FlaB, indicating a change in their N-glycan composition. nih.govnih.govresearchgate.net Subsequent analysis confirmed the absence of sulfoquinovose in the N-glycans of the mutant, directly linking agl3 to UDP-SQ synthesis. nih.govnih.gov
Similarly, in R. sphaeroides, the sqdD gene was inactivated through gene replacement. nih.gov The resulting mutant was deficient in sulfolipids and accumulated a water-soluble compound that was identified as UDP-sulfoquinovose. nih.gov This accumulation demonstrated that the inactivation of sqdD created a metabolic block at the final step of sulfolipid biosynthesis, confirming its role as the sulfoquinovosyltransferase. nih.gov In Chlamydomonas, insertional inactivation of the SQD1 gene was also used to characterize its function. asm.org
These mutational studies provide direct evidence for the in vivo function of the genes involved in the UDP-SQ pathway.
To perform detailed biochemical and structural studies, the enzymes involved in UDP-SQ biosynthesis have been produced in heterologous systems, most commonly E. coli. The SQD1 gene from A. thaliana, lacking its N-terminal thylakoid-targeting sequence, was overexpressed in E. coli and purified. pnas.org This allowed for the production of large quantities of the enzyme for crystallization and functional assays. pnas.org
The UDP-sulfoquinovose synthase from S. acidocaldarius, Agl3, was also cloned into an expression vector, produced in E. coli, and purified using His-tag affinity chromatography. nih.gov The purified recombinant Agl3 was then used in biochemical assays to confirm its function as a UDP-sulfoquinovose synthase. nih.gov Similarly, heterologous expression of the BTA1Cr gene from C. reinhardtii in E. coli led to the accumulation of the betaine (B1666868) lipid DGTS, which is normally absent in the bacterium, allowing for in vitro analysis of the enzyme's properties. asm.org
Heterologous expression has been crucial for overcoming the low abundance of these enzymes in their native organisms and enabling detailed characterization.
Mutational Analysis (e.g., Markerless In-frame Deletion)
Structural Biology Approaches
Structural biology has provided atomic-level insights into the enzymes that synthesize and utilize UDP-SQ, revealing the intricacies of their catalytic mechanisms and substrate binding.
X-ray crystallography has been instrumental in determining the three-dimensional structures of key enzymes in the UDP-SQ pathway. The crystal structure of the SQD1 protein from A. thaliana was solved at 1.6 Å resolution in a complex with NAD+ and the substrate UDP-glucose. pnas.orgnih.gov This revealed a bi-domain structure with the catalytic site located in the cleft between the two lobes. pnas.org The N-terminal domain binds NAD+, while the C-terminal domain is responsible for UDP-glucose binding. pnas.org The structure showed that both ligands are completely buried within the binding cleft. pnas.orgnih.gov
The crystal structure of a mutant form of SQD1 (T145A) in complex with NAD+ and UDP-sulfoquinovose/UDP-glucose was also determined at 1.75 Å resolution. rcsb.orgebi.ac.uk This provided further insights into the active site and the formation of the sulfonic acid product. rcsb.org
In another study, the crystal structure of PapA2 from Mycobacterium tuberculosis, an acyltransferase involved in sulfolipid biosynthesis, was determined. biorxiv.org It revealed a classic NRPS condensation domain architecture with a unique Zn finger motif in the N-terminal region. biorxiv.org
The table below provides details on the crystallographic data for key enzymes.
| Enzyme | Organism | PDB ID | Resolution (Å) | Ligands |
| SQD1 | Arabidopsis thaliana | 1QRR | 1.6 | NAD+, UDP-glucose pnas.orgnih.govebi.ac.uk |
| SQD1 (T145A mutant) | Arabidopsis thaliana | 1I2B | 1.75 | NAD+, UDP-sulfoquinovose/UDP-glucose rcsb.orgebi.ac.uk |
In addition to experimental structural determination, computational modeling has been used to predict and analyze the binding sites of enzymes that interact with UDP-SQ. For the SQD1 protein from A. thaliana, a structural model was generated based on its similarity to other sugar nucleotide-modifying enzymes. msu.edu This model predicted an NAD+ binding site and a potential UDP-glucose binding site with 21 residues located within 5.0 Å of the substrate. msu.edu
The crystal structure of SQD1 confirmed the presence of a conserved Rossmann-fold domain for NAD+ binding. pnas.org The active site was found to contain highly conserved catalytic residues, including Thr-145, which forms short hydrogen bonds with the hydroxyls of UDP-glucose, and a histidine side chain that may be important for sulfonation. nih.gov
In membrane-bound glycosyltransferases (MDGs) from Thalassiosira weissflogii, a UDP-SQ binding pocket was predicted with a C-score of 0.27. mdpi.com The model identified 17 conserved amino acid residues that are likely involved in binding UDP-SQ, with the sulfonate group proposed to mediate electrostatic interactions with arginine or lysine (B10760008) residues. This differentiates its binding from non-sulfonated UDP-sugars that rely on hydrogen bonding. Analysis of the SQD1 active site from A. thaliana also identified specific residues involved in binding NAD+ and the substrate. uniprot.org
These predictive and analytical approaches complement experimental data, providing a more complete picture of the molecular interactions governing UDP-SQ metabolism.
X-ray Crystallography of Enzymes
Metabolomics and Transcriptional Profiling
Integrated 'omics' approaches, combining metabolomics, transcriptomics, and proteomics, have been pivotal in elucidating the functional roles and regulatory networks involving this compound. These methods allow for a systems-level understanding of how organisms modulate sulfolipid metabolism in response to various stimuli.
Comparative metabolite profiling is a powerful technique used to identify changes in the abundance of metabolites, including this compound and related compounds, between different experimental conditions. This approach has provided significant insights into the metabolic adjustments that occur during sulfolipid synthesis and degradation.
In a study investigating the symbiotic relationship between the nitrogen-fixing bacterium Paraburkholderia phymatum and the common bean Phaseolus vulgaris, researchers compared the metabolite levels in root nodules. nih.gov The analysis was conducted on nodules induced by the wild-type bacterium versus those induced by a mutant strain lacking the essential nitrogen fixation regulatory protein RpoN (σ⁵⁴). nih.gov Using a Q-TOF mass spectrometer, polar metabolites were extracted and analyzed from nodules and uninfected roots 21 days post-infection. nih.gov This comparative analysis revealed that this compound was among the hundreds of identified metabolites, allowing for a broad assessment of the metabolic state of the nodules under effective and ineffective symbiosis. nih.gov
Similarly, comparative metabolomics has been used to understand the metabolic adaptations in Escherichia coli when it utilizes sulfoquinovose (SQ) as a carbon source instead of glucose. nih.govbiorxiv.org In these studies, aerobically grown E. coli cells were harvested, and their metabolites were profiled. The results showed global changes in central carbon metabolism when cells switched from glycolysis (using glucose) to sulfoglycolysis (using SQ). nih.govbiorxiv.org This switch led to a diversion of triose-phosphates toward gluconeogenesis and an accumulation of storage carbohydrates, highlighting the significant metabolic remodeling required to process this sulfosugar. nih.gov
Table 1: Examples of Comparative Metabolite Profiling Studies
Differential proteomics and transcriptomics are used to quantify changes in protein and gene expression levels, respectively, under varying conditions. These methodologies have been instrumental in identifying the specific enzymes and genes involved in the biosynthesis and catabolism of sulfoquinovose.
In the microalga Nannochloropsis gaditana, a combined proteomics and transcriptomics approach was used to study lipid remodeling under nitrogen (N) and phosphorus (P) deprivation. mdpi.com Using Tandem Mass Tag (TMT) labeling and LC-MS/MS for proteomics and RNA-sequencing for transcriptomics, researchers identified thousands of proteins and gene transcripts. mdpi.com Notably, the UDP-sulfoquinovose synthase protein was significantly upregulated under phosphate-limiting conditions but downregulated during nitrogen starvation. mdpi.com This suggests a regulatory link between sulfolipid synthesis and phosphate (B84403) availability, where the organism may substitute sulfur-containing lipids for phospholipids (B1166683) when phosphate is scarce.
Similarly, these techniques were crucial in uncovering a novel catabolic pathway for sulfoquinovose in Pseudomonas putida SQ1. pnas.org By comparing the proteomes of cells grown on SQ versus glucose, researchers identified a cluster of highly abundant proteins in the SQ-grown cells. pnas.orguni-konstanz.de Transcriptional analysis confirmed that the genes encoding these proteins were also strongly expressed only during growth on SQ. pnas.org This combined approach led to the identification of a new set of enzymes that facilitate a degradation pathway for sulfoquinovose analogous to the Entner–Doudoroff pathway for glucose. pnas.org
In tomato plants (Solanum lycopersicum), transcriptomic analysis of the response to sulfate starvation revealed that genes involved in the "cellular response to phosphate starvation" were over-represented. nih.gov Among these was the gene for UDP-sulfoquinovose synthase, indicating a cross-talk between sulfur and phosphorus nutrition, where sulfolipid synthesis is induced when phosphate is limited. nih.gov
Table 2: Findings from Differential Proteomics and Transcriptional Analyses
Comparative Metabolite Profiling
Phylogenetic and Comparative Genomic Studies
Phylogenetic and comparative genomic analyses trace the evolutionary history and distribution of the genes responsible for this compound synthesis. These studies compare gene and protein sequences across diverse species to understand their origins and evolutionary relationships.
The enzyme UDP-sulfoquinovose synthase, which catalyzes the formation of this compound, is a key focus of these studies. Phylogenetic analysis of this enzyme from archaea, bacteria, and plants reveals its presence across all three domains of life, suggesting a divergent evolutionary history. nih.gov The synthases can be grouped into distinct clusters. For instance, a study divided them into four main clusters: two containing bacterial and cyanobacterial enzymes (with some plant enzymes), one with synthases from Crenarchaeota and hyperthermoacidophilic Euryarchaeota (like Sulfolobus acidocaldarius), and a fourth cluster with enzymes from halophilic Euryarchaeota. nih.gov This clustering suggests that the enzymes may have evolved different mechanistic nuances adapted to their host organisms. nih.gov
In the green alga Chlamydomonas reinhardtii, the gene for UDP-sulfoquinovose synthase (SQD1) was identified and cloned. nih.govsemanticscholar.org Molecular phylogenetic trees constructed using its sequence showed that C. reinhardtii groups with other species that depend on the resulting sulfolipid (SQDG) for the proper function of their photosystem II complex. nih.gov This suggests that the evolution of the sulfolipid synthesis pathway is closely linked to the functional requirements of the photosynthetic machinery. nih.gov
More comprehensive comparative genomic studies have analyzed the origins of enzymes involved in chloroplast lipid biosynthesis. d-nb.info These analyses revealed that many enzymes did not originate from cyanobacteria, the ancestors of chloroplasts. d-nb.info The phylogenetic relationship between chloroplast and cyanobacterial enzymes can be categorized into four types, including direct descent from cyanobacteria, sister groups, origin from other bacteria, or divergence from eukaryotic homologs. d-nb.info This complex evolutionary history applies to the sulfolipid biosynthesis pathway, indicating that the genes involved were acquired through multiple transfers from divergent organisms over time. d-nb.info
Table 3: Summary of Phylogenetic and Comparative Genomic Findings
Future Directions and Unanswered Questions in Udp 6 Sulfoquinovose Research
Elucidation of Eukaryotic SQ Degradation Enzymes
A significant gap in our knowledge is the degradation of SQ in eukaryotes. Photosynthetic organisms, including plants and algae, produce an estimated 10 billion tons of SQ annually, yet the enzymes they use to break it down are largely unknown. researchgate.netnih.gov While SQ degradation has been observed in plants and algae, the eukaryotic enzymes responsible have not been identified. researchgate.netportlandpress.com
Bioinformatic analyses suggest that if catabolic pathways for SQ exist in eukaryotes, they are likely different from the well-documented bacterial systems. uni-konstanz.de For instance, searches for homologs of the bacterial sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) pathway in a wide range of eukaryotes have failed to identify complete gene clusters. uni-konstanz.de This indicates that eukaryotes may employ novel enzymes or entirely different pathways for SQ catabolism.
Recently, a new family of NAD⁺-dependent sulfoquinovosidases (SQases) has been discovered, with genes encoding these enzymes found in bacteria, archaea, and eukaryotes. acs.org These enzymes are crucial as they perform the initial step of cleaving SQ from its glycoconjugates, making it available for further breakdown. acs.orgbiorxiv.org The identification of these eukaryotic SQase homologs is a pivotal first step, but the subsequent enzymes in the eukaryotic degradation pipeline remain to be discovered and characterized. acs.org The lack of identified SQ metabolic pathways in marine eukaryotic phytoplankton and cyanobacteria further underscores this knowledge gap. nih.gov
Detailed Understanding of Regulatory Mechanisms
While several bacterial pathways for SQ degradation have been discovered, a detailed understanding of their regulation is still emerging. rsc.org In bacterial systems like Escherichia coli, the genes for the sulfo-EMP pathway are located in an inducible cluster, suggesting transcriptional control. portlandpress.comfrontiersin.org Studies have shown that the activity of key enzymes is modulated by various cellular metabolites. For example, the enzyme sulfofructose kinase (YihV) is highly sensitive to ATP concentrations and is allosterically regulated by intermediates from both sulfoglycolysis and glycolysis, such as fructose-6-phosphate (B1210287) (F6P) and dihydroxyacetone phosphate (B84403) (DHAP). whiterose.ac.uk This suggests that YihV is a critical control point for managing the metabolic flux between glucose and sulfoquinovose utilization. whiterose.ac.uk
However, many questions remain. It is unclear how organisms prioritize SQ over other sugars like glucose, and how the various sulfoglycolytic and sulfolytic pathways are coordinated within and between microbial communities. biorxiv.org Understanding the global metabolic adaptations an organism undergoes when switching to sulfoglycolysis is another key area for future research. biorxiv.org The intricate regulatory networks that govern the expression and activity of these pathways in response to environmental cues and nutrient availability are yet to be fully mapped out.
Unidentified Sulfur Donors in Biosynthesis
The biosynthesis of UDP-sulfoquinovose from UDP-glucose is a pivotal step in the production of sulfolipids. nih.gov This reaction is catalyzed by the enzyme UDP-sulfoquinovose synthase, such as SQD1 in Arabidopsis thaliana. researchgate.netnih.govpnas.org The proposed mechanism involves the NAD⁺-dependent oxidation of UDP-glucose, followed by dehydration and the addition of a sulfur-containing group. nih.gov
A major unanswered question is the identity of the physiological sulfur donor. apsnet.orgpnas.org While in vitro experiments have shown that recombinant SQD1 can convert UDP-glucose and sulfite (B76179) into UDP-sulfoquinovose, the natural substrate that donates the sulfite group within the cell has not been identified. researchgate.netpnas.org Structural studies of the SQD1 enzyme complexed with NAD⁺ and UDP-glucose have revealed a binding cleft with an internal solvent cavity, which is the presumed binding site for this unknown sulfur donor. pnas.orgpnas.org Identifying this molecule is crucial for a complete understanding of sulfolipid biosynthesis.
Anomer-Specific Enzyme Utilization
The stereochemistry of sulfoquinovose plays a critical role in its metabolism, with enzymes demonstrating specificity for either the α- or β-anomer. The initial hydrolysis of sulfoquinovosyl glycerol (B35011) (SQGro) by sulfoquinovosidases, such as YihQ in E. coli, stereospecifically yields the α-anomer of SQ. portlandpress.com
However, entry into the well-characterized sulfo-EMP pathway requires the β-anomer. This necessitates the action of a sulfoquinovose mutarotase (B13386317), YihR, which catalyzes the isomerization of α-SQ to β-SQ. portlandpress.com The uncatalyzed rate of this conversion is slow, highlighting the biological importance of the mutarotase enzyme. portlandpress.com In contrast, the sulfo-Entner-Doudoroff (sulfo-ED) pathway begins with the oxidation of α-SQ by an NAD⁺-dependent SQ-1-dehydrogenase. portlandpress.com This anomer specificity underscores the precise molecular recognition required for each step of SQ metabolism and raises questions about how different pathways are partitioned and regulated based on anomer availability.
Broader Ecological Implications of SQ Metabolism
The sheer scale of sulfoquinovose production, estimated at 10 billion tonnes annually, positions it as a major player in the global biogeochemical cycles of both sulfur and carbon. researchgate.netnih.govnih.gov The degradation of this sulfosugar by microbial communities is a key process that links primary producers (plants, algae) with heterotrophic bacteria in diverse ecosystems, including soil, oceans, and the gut. researchgate.netoup.com
Future research must aim to understand the full scope of these ecological connections. This includes:
Trophic and Metabolic Networks: Many bacteria can only partially metabolize SQ, excreting C2 or C3 organosulfonates like dihydroxypropanesulfonate (DHPS) and sulfolactate. portlandpress.comnih.gov These byproducts are then consumed by other microbes capable of cleaving the carbon-sulfur bond, a process known as biomineralization. nih.govbiorxiv.org This metabolic cross-feeding creates complex microbial food webs and highlights the importance of community-level metabolism. nih.govoup.com
Marine Sulfur Cycle: In marine environments, SQ produced by phytoplankton is a significant organosulfur substrate for bacteria, particularly the abundant Roseobacter clade. nih.govresearchgate.net The metabolism of SQ by these bacteria represents a previously unidentified link in the marine sulfur cycle, influencing the production of climatically active gases. nih.gov
Development of Novel Research Tools and Inhibitors
Advancing our understanding of UDP-6-sulfoquinovose metabolism is contingent on the development of new and improved research tools. chemrxiv.org The biochemical properties of many enzymes in these pathways are still in their infancy, and progress is hampered by a lack of specific reagents. chemrxiv.org
Key areas for development include:
Chemical Probes and Substrates: There is a pressing need for the large-scale synthesis of sulfoquinovose and its isotopologues (e.g., ¹³C-labeled SQ) to facilitate metabolic flux analysis and metabolomic studies. chemrxiv.org The development of fluorogenic or chromogenic substrates for sulfoquinovosidases and other pathway enzymes would enable high-throughput screening and detailed kinetic analysis. chemrxiv.org
Specific Inhibitors: The design and synthesis of potent and specific inhibitors are crucial for probing enzyme mechanisms and dissecting metabolic pathways. nih.gov For example, sulfoquinovose-isofagomine has been identified as a competitive inhibitor for certain sulfoquinovosidases. whiterose.ac.uk Such molecules can be used to validate the roles of specific enzymes in vivo and could serve as leads for antimicrobial agents that target unique metabolic pathways. acs.orgnih.gov
Interactive Data Tables
Table 1: Major Bacterial Sulfoquinovose (SQ) Degradation Pathways
| Pathway Name | Key Enzymes | Initial SQ Anomer | C3-Sulfonate Byproduct | Final Products | Reference |
| Sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) | SQ Isomerase, SF Kinase, SFP Aldolase (B8822740) | β-SQ | Dihydroxypropanesulfonate (DHPS) or Sulfolactaldehyde (SLA) | DHAP + DHPS/SLA | nih.govportlandpress.comfrontiersin.org |
| Sulfo-Entner-Doudoroff (sulfo-ED) | SQ Dehydrogenase, SG Dehydratase, KDSG Aldolase | α-SQ | Sulfolactaldehyde (SLA) | Pyruvate (B1213749) + SLA | nih.govportlandpress.com |
| Sulfo-Transaldolase (sulfo-TAL) | Transaldolase | β-SQ | Dihydroxypropanesulfonate (DHPS) or Sulfolactate (SL) | Fructose-6-phosphate + DHPS/SL | oup.com |
| Sulfo-Monooxygenase (sulfo-SMO) | SQ Monooxygenase, Flavin Reductase | α-SQ | None (Sulfite released) | Glucose + Sulfite | nih.govpnas.org |
Q & A
Q. What is the biosynthetic pathway of UDP-6-sulfoquinovose, and how is SQD1 enzyme activity experimentally validated?
this compound is synthesized via the enzyme UDP-sulfoquinovose synthase (SQD1), which catalyzes the conversion of UDP-glucose to this compound using sulfite and NAD+ as substrates. To validate SQD1 activity, researchers typically employ in vitro assays with recombinant SQD1 protein, monitoring reaction progress via HPLC to detect product formation or spectrophotometric measurement of NAD+ consumption . Phosphate depletion in growth media (e.g., in Arabidopsis thaliana) upregulates SQD1 mRNA expression, confirmed via qRT-PCR and northern blotting .
Q. What methodological approaches are used to detect and quantify this compound in plant tissues?
Detection involves liquid chromatography (LC) coupled with mass spectrometry (MS) for high specificity. For quantification, isotopically labeled internal standards (e.g., ¹³C-UDP-glucose) are spiked into extracts to correct for matrix effects. Tissue homogenization in acidic methanol followed by solid-phase extraction (SPE) minimizes degradation. Validation requires comparison with synthetic standards and enzymatic assays to confirm structural identity .
Q. How does this compound contribute to sulfolipid biosynthesis under environmental stress?
Under phosphate limitation, plants increase sulfolipid (SQDG) production to replace phosphate-containing lipids in membranes. This compound serves as the sugar donor for SQDG synthesis. Researchers use mutants (e.g., sqd1 knockouts in Arabidopsis) to demonstrate SQDG absence via thin-layer chromatography (TLC) and lipidomic profiling, linking its role to membrane stability during stress .
Advanced Research Questions
Q. What structural insights into SQD1 have been revealed by X-ray crystallography, and how do these inform mechanistic studies?
The crystal structure of SQD1 (solved at 2.8 Å resolution) reveals a Rossmann-fold domain binding UDP-glucose and sulfite, with NAD+ positioned for hydride transfer. Mutagenesis of conserved residues (e.g., Lys267) disrupts sulfite binding, confirmed via kinetic assays. Molecular dynamics simulations further elucidate substrate-induced conformational changes critical for catalysis .
Q. What challenges arise in studying this compound dynamics in vivo, and how are they addressed?
Instability of this compound in cellular extracts complicates in vivo tracking. Pulse-chase experiments with ³⁵S-labeled sulfite and rapid quenching (liquid nitrogen) preserve metabolic intermediates. Spatial resolution is achieved via chloroplast isolation and sub-fractionation to distinguish stromal vs. membrane-associated pools .
Q. How can conflicting data on SQD1 expression levels and enzyme activity under stress conditions be reconciled?
Discrepancies between mRNA abundance (increased under phosphate stress) and protein activity (unchanged) suggest post-transcriptional regulation. Parallel measurement of SQD1 protein (via Western blot) and activity (via NAD+ turnover assays) in timed stress experiments clarifies regulatory mechanisms, such as redox-sensitive thiol modifications .
Q. What experimental designs are optimal for probing this compound’s role in cross-talk with other metabolic pathways?
Dual isotopic labeling (¹³C-glucose and ³⁴S-sulfite) combined with flux balance analysis tracks carbon and sulfur incorporation into SQDG. Co-expression networks (via RNA-seq) identify genes co-regulated with SQD1 under stress, while metabolomics (GC-MS/LC-MS) reveals shifts in related pathways like phospholipid degradation .
Q. How do environmental factors beyond phosphate limitation influence this compound metabolism?
High-light stress and nitrogen deprivation are tested via comparative lipidomics in model organisms (e.g., Chlamydomonas). Chlorophyll fluorescence assays correlate SQDG levels with photosynthetic efficiency, while genetic screens (CRISPR-Cas9) identify regulators of SQD1 under multifactorial stress .
Q. What computational tools model this compound biosynthesis, and how are parameters validated?
Kinetic models (e.g., COPASI) simulate SQD1 reaction rates using in vitro kinetic data (Km for UDP-glucose ≈ 0.2 mM). Validation involves comparing predicted vs. experimental SQDG accumulation in transgenic lines overexpressing SQD1. Machine learning algorithms (e.g., Random Forest) prioritize candidate enzymes for pathway engineering .
Q. How can contradictory findings about this compound’s solubility and localization be resolved?
Conflicting reports on its solubility (soluble vs. membrane-associated) are addressed by differential centrifugation and aqueous two-phase partitioning. Fluorescent tagging (e.g., GFP-SQD1 fusion) confirms stromal localization, while immunogold electron microscopy visualizes transient membrane interactions during SQDG synthesis .
Methodological Considerations Table
| Technique | Application | Key Validation Step | Reference |
|---|---|---|---|
| LC-MS/MS | Quantification of this compound | Use of isotopic internal standards | |
| X-ray crystallography | SQD1 structure determination | Soaking experiments with substrates/cofactors | |
| NAD+ turnover assay | SQD1 activity measurement | Correlation with product formation (HPLC) | |
| Flux balance analysis | Metabolic pathway integration | Comparison with knockout mutant data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
